molecular formula C15H13F3O2 B6384278 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-41-3

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384278
CAS RN: 1261952-41-3
M. Wt: 282.26 g/mol
InChI Key: UIIDTHYZIXAKEM-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, or 5-MMPT-3-TFM, is a synthetic compound with a wide range of applications in the scientific research field. It is a phenolic compound, which is an aromatic compound containing a hydroxyl group. 5-MMPT-3-TFM is used in a variety of research applications, such as synthesis, biochemical and physiological effects, and drug development.

Scientific Research Applications

5-MMPT-3-TFM is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a model compound for studying the structure and reactivity of other molecules. It is also used in drug discovery and development, as it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-MMPT-3-TFM is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. Inhibition of COX-2 by 5-MMPT-3-TFM is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
5-MMPT-3-TFM has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to reduce the production of proinflammatory cytokines and the expression of COX-2 in human cells. It has also been shown to modulate the immune system, reduce oxidative stress, and protect against DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-MMPT-3-TFM in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, it is a safe compound that is not toxic to humans or animals. The main limitation of using 5-MMPT-3-TFM in laboratory experiments is that its mechanism of action is not fully understood, so its effects may not be completely predictable.

Future Directions

The future directions for 5-MMPT-3-TFM research include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research is needed to determine its effects on other diseases, such as diabetes and cardiovascular disease. Finally, research should be conducted to determine the long-term safety and efficacy of 5-MMPT-3-TFM in humans.

Synthesis Methods

The synthesis of 5-MMPT-3-TFM involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as methanol, and the product is isolated by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-4-14(20-2)13(5-9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIDTHYZIXAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686604
Record name 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol

CAS RN

1261952-41-3
Record name 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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